molecular formula C22H20N2 B6024472 2,6-Diphenyl-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindole

2,6-Diphenyl-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindole

Cat. No.: B6024472
M. Wt: 312.4 g/mol
InChI Key: UUDDWLYJRUSCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenyl-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindole is a nitrogen-containing heterocyclic compound It features a unique structure with two phenyl groups attached to a pyrroloisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindole typically involves the cyclization of appropriate precursors. One common method involves the reaction of N,N’-dibenzylpyromellitic diimide with Lawesson’s reagent, which results in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenyl-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,6-Diphenyl-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

  • 2,6-Diphenylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
  • 2,6-Bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Comparison: 2,6-Diphenyl-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindole is unique due to its specific substitution pattern and the presence of phenyl groups. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and material properties, making it a valuable compound for diverse research areas.

Properties

IUPAC Name

2,6-diphenyl-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-3-7-21(8-4-1)23-13-17-11-19-15-24(22-9-5-2-6-10-22)16-20(19)12-18(17)14-23/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDDWLYJRUSCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(CN(C3)C4=CC=CC=C4)C=C2CN1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.